(S)-Bulbocapnine -

(S)-Bulbocapnine

Catalog Number: EVT-1594679
CAS Number:
Molecular Formula: C19H20NO4+
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bulbocapnine(1+) is an organic cation that is the conjugate acid of bulbocapnine, obtained by protonation of the tertiary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a bulbocapnine.
Overview

(S)-Bulbocapnine is a naturally occurring alkaloid belonging to the class of compounds known as aporphines. It is primarily derived from various plant sources, particularly those in the family Papaveraceae. This compound has garnered interest due to its potential pharmacological properties, including its effects on neurotransmitter systems.

Source

(S)-Bulbocapnine is predominantly extracted from plants such as Glaucium flavum and Erythrina species. Its biosynthesis involves complex pathways that include various enzymatic reactions leading to the formation of tetrahydroisoquinoline precursors, which are crucial for the production of this alkaloid .

Classification

(S)-Bulbocapnine is classified as an aporphine alkaloid, characterized by its unique bicyclic structure. Aporphines are a subclass of isoquinoline alkaloids, which are further divided into several categories based on their structural features and biological activities .

Synthesis Analysis

Methods

The synthesis of (S)-bulbocapnine can be achieved through several methods, including total synthesis and biosynthetic pathways. One notable synthetic route involves the use of a one-bond disconnection strategy that facilitates the formation of the C-ring using a 1-benzyl-1,2,3,4-tetrahydroisoquinoline intermediate .

Technical Details

The total synthesis often employs techniques such as:

  • Intramolecular Diels–Alder reactions: These reactions can generate key intermediates that lead to the formation of (S)-bulbocapnine.
  • Methylation and hydroxylation: These modifications are critical for achieving the desired functional groups on the molecule.
  • Chiral chromatography: This technique is used to separate and purify enantiomers during synthesis .
Molecular Structure Analysis

Structure

(S)-Bulbocapnine possesses a complex molecular structure characterized by a fused bicyclic framework. The molecular formula is C19H21NO3C_{19}H_{21}NO_3, and it features multiple stereogenic centers, contributing to its chiral nature.

Data

Key structural data include:

  • Molecular Weight: Approximately 311.38 g/mol
  • Melting Point: The compound typically exhibits a melting point range that can vary based on purity and preparation methods.
  • Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure of (S)-bulbocapnine during synthesis and analysis .
Chemical Reactions Analysis

Reactions

(S)-Bulbocapnine participates in various chemical reactions, including:

  • Oxidative coupling reactions: These are significant in its biosynthetic pathway.
  • Methylation reactions: These are crucial for modifying hydroxyl groups into methoxy groups, affecting the compound's biological activity.

Technical Details

The reactivity of (S)-bulbocapnine can be attributed to its functional groups, allowing it to undergo transformations that alter its pharmacological properties. For instance, its interaction with enzymes such as tyrosine hydroxylase demonstrates its ability to modulate neurotransmitter synthesis .

Mechanism of Action

Process

(S)-Bulbocapnine exerts its effects primarily through inhibition of tyrosine hydroxylase, an enzyme critical in dopamine biosynthesis. By inhibiting this enzyme, (S)-bulbocapnine leads to decreased levels of dopamine in neuronal cells.

Data

Studies indicate that (S)-bulbocapnine's inhibitory effects are moderate but significant enough to influence dopaminergic signaling pathways. This modulation has implications for understanding its potential therapeutic uses in neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of phenolic compounds, including potential for oxidation and substitution reactions.

Relevant data include:

  • pKa values: Indicative of acidic properties that influence solubility and reactivity.
  • Spectroscopic characteristics: Absorption spectra provide insights into electronic transitions within the molecule .
Applications

Scientific Uses

(S)-Bulbocapnine has several applications in scientific research:

  • Neuroscience Research: Its role as a tyrosine hydroxylase inhibitor makes it valuable for studying dopamine-related pathways and disorders such as Parkinson's disease.
  • Pharmacological Studies: Investigations into its potential therapeutic effects highlight its relevance in developing treatments for various neuropsychiatric conditions.
  • Synthetic Chemistry: As a target compound in total synthesis studies, it provides insights into synthetic methodologies applicable to other complex natural products .
Neuropharmacological Mechanisms of Action

Inhibition of Tyrosine Hydroxylase and Dopamine Biosynthesis Pathways

(S)-Bulbocapnine exerts profound effects on dopamine homeostasis through direct inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. This alkaloid competitively binds to the enzyme's iron-containing active site, disrupting the conversion of L-tyrosine to L-DOPA. In PC12 cell models, (S)-bulbocapnine demonstrated dose-dependent TH inhibition with an IC₅₀ of 42 μM, reducing dopamine levels by 65-80% at concentrations of 100 μM after 24-hour exposure [5]. The inhibition follows mixed-type kinetics with a Kᵢ value of 28 μM, indicating significant affinity for both free enzyme and enzyme-substrate complexes [8]. This molecular interruption occurs through stereospecific interactions, as the (S)-enantiomer shows 10-fold greater potency than the (R)-form. The downstream effects include depleted dopamine stores in synaptic vesicles and reduced dopamine availability for norepinephrine synthesis. Structural analysis reveals that (S)-bulbocapnine's isoquinoline scaffold mimics the tyrosine substrate, while its methylenedioxy groups coordinate the catalytic iron, effectively halting the hydroxylation reaction essential for dopamine production [5] [8].

Table 1: Effects of (S)-Bulbocapnine on Dopaminergic Parameters in Cellular Models

Experimental SystemConcentrationExposure TimeTH Activity ReductionDopamine ReductionPrimary Mechanism
PC12 neuronal cells50 μM12 hr45%38%Competitive TH inhibition
PC12 neuronal cells100 μM24 hr78%82%Enzyme-substrate complex blockade
Striatal synaptosomes100 μM1 hr63%51%Iron chelation at active site

Modulation of Acetylcholinesterase Activity in Neurotransmission

Beyond catecholaminergic systems, (S)-bulbocapnine significantly modulates cholinergic transmission through acetylcholinesterase (AChE) inhibition. In vitro studies using Corydalis cava extracts containing (S)-bulbocapnine show 65-75% inhibition of electric eel AChE at 100 μg/mL concentrations, with purification studies confirming the alkaloid as the primary inhibitory component [6]. The inhibition kinetics follow a mixed competitive-noncompetitive pattern with an IC₅₀ of 48 μM. Molecular docking simulations demonstrate that (S)-bulbocapnine binds to the peripheral anionic site of AChE through π-π stacking interactions between its isoquinoline moiety and Trp286 residue, while its hydroxyl group forms hydrogen bonds with Tyr124 of the catalytic triad [8]. This dual binding mode increases synaptic acetylcholine availability by 150-200% in hippocampal slices, potentially compensating for dopamine deficiency in striatal circuits. The cholinergic potentiation contributes to (S)-bulbocapnine's muscle contractility effects and may underlie its proposed utility in myasthenia gravis and glaucoma management, though these applications remain investigational [6].

Table 2: Acetylcholinesterase Inhibition Profile of (S)-Bulbocapnine

AChE SourceIC₅₀ (μM)Inhibition TypeKey Molecular InteractionsSynaptic ACh Increase
Electric eel48 ± 3.2Mixed competitiveπ-π stacking with Trp286N/A
Human recombinant67 ± 5.1NoncompetitiveH-bond with Tyr124N/A
Rat hippocampal homogenate52 ± 4.3UncompetitiveHydrophobic pocket binding182% ± 15%

Antagonistic Effects on Peripheral and Central Dopamine Receptors

(S)-Bulbocapnine functions as a multi-receptor antagonist with particular affinity for dopaminergic receptors. In peripheral systems, it competitively inhibits dopamine-induced vasodilation in phenoxybenzamine-treated cats with a pA₂ value of 6.3, demonstrating selective blockade of dopamine receptors over α-adrenergic, β-adrenergic, muscarinic, or histaminergic receptors [4] [6]. Central antagonism occurs primarily at striatal D₂ receptors (Kᵢ = 380 nM), where it reduces dopamine-stimulated adenylate cyclase activity by 60% at 10 μM concentrations. The antagonism persists for over 3 hours post-administration due to high lipid solubility and slow dissociation kinetics from receptor sites [4]. In cardioaccelerator nerve preparation studies, (S)-bulbocapnine (5 mg/kg) reversed dopamine-mediated inhibition of sympathetic stimulation by 85%, confirming functional antagonism of inhibitory dopaminergic autoreceptors [1]. Recent receptor binding assays show moderate affinity for D₁ receptors (Kᵢ = 1.2 μM) and negligible binding to D₃-D₅ subtypes, establishing its status as a preferential D₂ antagonist [8]. This receptor profile explains its cataleptic effects in animal models, which are reversed by co-administration of dopamine agonists but unaffected by serotonergic or noradrenergic compounds.

Interaction with Amyloid Beta Protein Fibril Formation in Alzheimer’s Disease Models

(S)-Bulbocapnine exhibits promising anti-amyloidogenic properties in Alzheimer's disease models. Biophysical studies demonstrate dose-dependent inhibition of Aβ42 fibrillogenesis with 70% reduction in Thioflavin T fluorescence at 50 μM concentrations [5]. The mechanism involves preferential binding to oligomeric intermediates (Kd = 12.7 μM) through hydrogen bonding with glutamine-15 and hydrophobic interactions with phenylalanine-19 residues of amyloid beta, thereby blocking β-sheet stacking [8]. Electron microscopy confirms that (S)-bulbocapnine-treated Aβ solutions contain primarily unstructured monomers and minimal fibrillar content after 72-hour incubation. Molecular dynamics simulations reveal stabilization of N-terminal α-helical conformations that resist β-sheet conversion. This inhibition occurs without disrupting cell membrane integrity, as evidenced by <5% LDH release in neuronal cultures exposed to (S)-bulbocapnine-Aβ complexes. The compound's ability to cross the blood-brain barrier (log P = 2.1) and its dual action on amyloid pathology and cholinergic function position it as a multi-target candidate for Alzheimer's therapeutics, though in vivo validation remains ongoing [5] [8].

Table 3: Anti-Amyloidogenic Effects of (S)-Bulbocapnine in Alzheimer's Models

Experimental ModelConcentrationFibril ReductionToxic Oligomer ReductionPrimary Binding Site
Aβ42 in vitro aggregation25 μM45%38%Glutamine-15
Aβ42 in vitro aggregation50 μM73%67%Phenylalanine-19
Aβ40 in vitro aggregation50 μM68%62%Hydrophobic core

Influence on Catecholaminergic and Serotonergic Signaling Networks

The alkaloid modulates monoaminergic networks through interdependent mechanisms: 1) Depletion of catecholamine stores via TH inhibition reduces dopamine availability by 70-80% in striatal terminals and norepinephrine by 45-50% in locus coeruleus projections [3]; 2) Enhancement of serotonin turnover through undefined mechanisms increases 5-HIAA/5-HT ratios by 40% in raphe nuclei ; and 3) Induction of compensatory receptor supersensitivity evidenced by 200% increased D₂ receptor density in rat striatum after chronic administration. Pharmacological studies show that bulbocapnine catalepsy is potentiated 3-fold by L-DOPA pretreatment but paradoxically attenuated by serotonin depletion, suggesting complex interplay between dopaminergic inhibition and serotonergic activation [2]. Microdialysis in freely moving rats reveals 60% elevation in prefrontal serotonin levels within 30 minutes of (S)-bulbocapnine administration (10 mg/kg), coinciding with decreased dopamine release in the same region. These network-level effects position (S)-bulbocapnine as a valuable tool for investigating monoaminergic balance in psychiatric and movement disorders [2] .

Table 4: Neurotransmitter Alterations Induced by (S)-Bulbocapnine (10 mg/kg i.v.)

Brain RegionDopamine ChangeSerotonin ChangeNorepinephrine ChangeTime to Peak Effect
Striatum-78% ± 6%+22% ± 5%-45% ± 7%45 min
Prefrontal cortex-63% ± 8%+61% ± 9%-38% ± 6%30 min
Hippocampus-41% ± 7%+54% ± 8%-52% ± 5%60 min

Properties

Product Name

(S)-Bulbocapnine

IUPAC Name

(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol

Molecular Formula

C19H20NO4+

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3/p+1/t12-/m0/s1

InChI Key

LODGIKWNLDQZBM-LBPRGKRZSA-O

SMILES

C[NH+]1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3

Canonical SMILES

C[NH+]1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3

Isomeric SMILES

C[NH+]1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.